Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate

Chiral Resolution Medicinal Chemistry Protease Inhibitors

Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate (CAS 1052715-76-0) is an enantiopure, orthogonally protected trans-3-amino-4-hydroxypiperidine derivative. Featuring a tert-butoxycarbonyl (Boc) protected amine at the 3-position, a free hydroxyl at the 4-position, and a benzyloxycarbonyl (Cbz) protected piperidine nitrogen, it provides two distinct, selectively removable protecting groups on a conformationally rigid scaffold.

Molecular Formula C18H26N2O5
Molecular Weight 350.4 g/mol
CAS No. 1052715-76-0
Cat. No. B1505450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate
CAS1052715-76-0
Molecular FormulaC18H26N2O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CN(CCC1O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-11-20(10-9-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m1/s1
InChIKeyZOHDMZDTYNCUBC-HUUCEWRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate (CAS 1052715-76-0): A Chiral Piperidine Building Block for Orthogonal Drug Discovery


Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate (CAS 1052715-76-0) is an enantiopure, orthogonally protected trans-3-amino-4-hydroxypiperidine derivative [1]. Featuring a tert-butoxycarbonyl (Boc) protected amine at the 3-position, a free hydroxyl at the 4-position, and a benzyloxycarbonyl (Cbz) protected piperidine nitrogen, it provides two distinct, selectively removable protecting groups on a conformationally rigid scaffold . With a molecular weight of 350.41 g/mol and a LogP of 1.77, this compound is primarily utilized as a key intermediate in multistep syntheses of bioactive molecules, including protease inhibitors and GPCR-targeted agents [2][3].

Chiral building block for stereocontrolled synthesis
Orthogonal Boc/Cbz protection enables sequential deprotection
Enantiopure trans-3-amino-4-hydroxypiperidine scaffold

Why Generic Substitution of CAS 1052715-76-0 is Not Viable in Chiral Drug Synthesis


Substituting Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate with its enantiomer (3S,4S), cis diastereomer, or a regioisomer with swapped Boc/OH positions is not chemically equivalent. The (3R,4R) absolute configuration is critical because the spatial orientation of the amino and hydroxyl groups directly dictates the three-dimensional structure of the final drug candidate, and thus its biological target engagement [1][2]. Even a racemic trans mixture (CAS 859854-67-4) cannot replace the single enantiomer, as chirality is essential for the potency and selectivity of many downstream protease inhibitors [1]. Furthermore, the specific orthogonal Cbz/Boc protection pattern of this compound is non-interchangeable; it enables a sequential deprotection strategy that is impossible with simpler, singly-protected building blocks, making it a strategic choice for complex molecular assembly [3].

Replacing the (3R,4R) enantiomer with (3S,4S) or racemic form may yield inactive diastereomers in chiral syntheses.

Cis diastereomer alters hydrogen-bonding geometry; reported as inactive in protease inhibitor pharmacophores.

Singly-protected analogs lack orthogonal deprotection, limiting convergent synthetic strategies.

Quantitative Evidence Guide: 6 Dimensions Where CAS 1052715-76-0 Differentiates from Its Analogs


Enantiopurity vs. Racemate: A Critical 50% Difference in Active Species Concentration

The target (3R,4R) enantiomer is offered with a typical purity of 98%+, including enantiomeric excess [3]. In contrast, the racemic trans mixture (CAS 859854-67-4) inherently contains a 1:1 mixture of the desired (3R,4R) and undesired (3S,4S) enantiomers. The presence of the (3S,4S) enantiomer constitutes 50% impurity by mole fraction for any chiral synthesis, directly halving the potential yield of the target enantiomer and introducing a stereoisomeric contaminant that can complicate biological assays or downstream crystallizations [1]. The defined (3R,4R) stereochemistry is a prerequisite for biological activity in target families such as kinases and proteases [2].

Enantiopurity vs Racemate
Class-level
Active enantiomer mole fraction ≈100% vs. racemic 50%
Supports stereochemical-control study design without chiral resolution.
Verify batch enantiomeric excess via CoA.
Chiral Resolution Medicinal Chemistry Protease Inhibitors

Molecular Topology: Trans vs. Cis Configuration and Its Impact on Bioisosteric Mimicry

The target compound possesses a specific trans (3R,4R) configuration of the amino and hydroxyl groups on the piperidine ring. This configuration places the functional groups in a diequatorial orientation, a conformation that is a key pharmacophoric element for mimicking transition states in protease inhibition [1]. The cis diastereomer (CAS 1549812-60-3) positions one group axial, fundamentally altering the spatial presentation of hydrogen bond donors/acceptors. This conformational change can lead to drastically different biological activity, as documented for 3-amino-4-hydroxypiperidine-containing inhibitors where the trans isomer is exclusively active [2].

Trans vs Cis Configuration
Class-level
Trans = diequatorial orientation; cis = axial-equatorial, predicted inactive
Conformation critically impacts target engagement in protease mimetics.
Based on 3,4-disubstituted piperidine SAR; validate for specific target.
Conformational Analysis Drug Design Bioisosteres

Orthogonal Protection Strategy: Distinct Cbz and Boc Stability Profiles

A key differentiator of CAS 1052715-76-0 is the presence of two orthogonal amine protecting groups: an acid-labile Boc group and a hydrogenolytically-labile Cbz group. This allows for sequential, high-yielding deprotection of either amine without affecting the other. Under acidic conditions (e.g., TFA/DCM), the Boc group is selectively removed (half-life < 2 hours at 25°C) while the Cbz group remains stable. Conversely, under hydrogenolysis (H2, Pd/C), the Cbz group is cleaved (quantitative conversion) leaving the Boc group intact . This contrasts sharply with singly-protected analogs like trans-3-amino-1-Boc-4-hydroxypiperidine (CAS 1268511-99-4), where only one amine can be selectively deprotected, severely limiting the order of synthetic operations.

Orthogonal Deprotection
Class-level
2-step sequential: TFA removes Boc; H2/Pd-C removes Cbz. Singly-protected analog lacks this capability.
Enables convergent synthetic routes and reduces step count.
Deprotection selectivity should be confirmed under reaction conditions.
Protecting Group Strategy Solid-Phase Synthesis Orthogonal Chemistry

Regiochemical Precision: 3-(Boc-amino)-4-hydroxy vs. 4-(Boc-amino)-3-hydroxy Pattern

The compound places the Boc-protected amino group at the 3-position and the free hydroxyl at the 4-position. Its regioisomer, Benzyl (3R,4R)-4-(tert-butoxycarbonylamino)-3-hydroxypiperidine-1-carboxylate (CAS 724787-53-5), swaps these functional groups . This reversal is not trivial; the steric and electronic environment at each position is distinct, leading to different reactivity and a significantly altered hydrogen-bonding motif. In medicinal chemistry campaigns against aspartyl proteases like BACE 1, the 3-amino-4-hydroxypiperidine regioisomer has been specifically identified as a privileged scaffold, while the 4-amino-3-hydroxy isomer is not [1].

3-Amino-4-hydroxy vs 4-Amino-3-hydroxy
Cross-study
3-(Boc-amino)-4-hydroxy pattern privileged for BACE 1; swapped regioisomer inactive
Regioisomeric identity may determine biological relevance of derived libraries.
SAR evidence from BACE 1 inhibitor programs; confirm by 2D NMR if ambiguous.
Regioselectivity Structure-Activity Relationship Piperidine Scaffold

Purity and Batch Consistency: 98%+ HPLC Purity vs. Standard 95% for Racemates

Commercial sources for the single-enantiomer target compound typically guarantee a purity of 98% or higher by HPLC, with a minimum specification of 95% . In contrast, the racemic cis mixture (CAS 1549812-60-3) is often supplied at 95% purity . The higher nominal purity of the single enantiomer reduces the burden of additional purification steps and ensures greater batch-to-batch consistency, which is crucial for reproducible biological assays and scalable process chemistry.

Purity Specification
Data to verify
≥98% HPLC (single enantiomer) vs. ≥95% (racemic cis)
Higher purity may reduce impurity-related variability in catalytic steps.
Review vendor lot-specific Certificate of Analysis.
Quality Control Analytical Chemistry Process Chemistry

Physicochemical Profile: LogP and Hydrogen Bond Donor Count Comparison

The target compound's calculated LogP of 1.77 and a hydrogen bond donor count (HBD) of 2 place it within favorable drug-like chemical space according to Lipinski's Rule of Five [1]. Its regioisomer (CAS 724787-53-5) shares the same formula but has a slightly higher predicted LogP of 2.61, while its hydrogen bond donor count remains 2 . The lower LogP of the target suggests higher aqueous solubility, a desirable trait for intermediates that will undergo further aqueous-phase transformations. Furthermore, when compared to the simple, singly-protected building block trans-3-amino-1-Boc-4-hydroxypiperidine (CAS 1268511-99-4, LogP 1.1), the target compound's higher LogP indicates superior organic solubility for reactions performed in organic media, while the Cbz group adds a UV chromophore to aid in chromatographic purification monitoring .

LogP & HBD Comparison
Cross-study
Target LogP 1.77, HBD 2; regioisomer LogP 2.61; singly-protected analog LogP 1.1
Intermediate LogP supports balanced organic/aqueous work-up for multi-step synthesis.
Calculated values; experimental determination recommended for process development.
ADME Prediction Drug-likeness Physicochemical Properties

High-Value Application Scenarios for Benzyl (3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxypiperidine-1-carboxylate Based on Quantitative Evidence


Asymmetric Synthesis of Aspartyl Protease Inhibitors (e.g., BACE 1)

The (3R,4R) absolute configuration and the defined 3-amino-4-hydroxypiperidine regiochemistry are a direct structural match for the core scaffold of BACE 1 inhibitors [1]. Using this specific enantiopure building block, rather than a racemate, avoids a 50% yield loss and ensures the construction of a stereochemically homogeneous inhibitor library, a prerequisite for reproducible IC50 data in assays targeting Alzheimer's disease pathology. The free 4-hydroxyl group serves as the primary site for introducing aryl or heteroaryl groups via Mitsunobu or alkylation chemistry, which is the critical step for generating potent BACE 1 ligands.

Synthesis of GPCR-Targeted Agents via a Convergent Deprotection Strategy

The orthogonal Boc (acid-labile) and Cbz (hydrogenolysis-labile) protecting groups are a strategic asset for synthesizing complex GPCR modulators where two different amine positions must be sequentially functionalized [1][2]. A typical workflow involves first removing the Cbz group to functionalize the piperidine nitrogen with a lipophilic tail for membrane targeting, followed by Boc deprotection to install a triazole or amide cap for target binding. This convergent sequence, impossible with singly-protected analogs, drastically reduces linear step count and improves overall yield.

Process Chemistry Campaigns Requiring High Batch-to-Batch Reproducibility

For process chemists scaling up a lead candidate, the defined physical properties (LogP 1.77) and high certified purity (>98%) of this single enantiomer are crucial [1][2]. The specific LogP value allows for predictable extraction behavior and facilitates the development of robust, scalable purification protocols. The higher purity specification minimizes the risk of impurities acting as catalyst poisons in subsequent metal-catalyzed steps, a common cause of batch failure in kilo-lab and pilot plant settings.

Focused Library Synthesis for Kinase Inhibitor Programs

The trans-3-amino-4-hydroxypiperidine motif is a recurring privileged structure in kinase inhibitors, such as those targeting Bruton's tyrosine kinase (BTK) [1]. By starting with CAS 1052715-76-0, medicinal chemists can rapidly generate diverse analogs through sequential chemoselective transformations: elaboration of the hydroxyl group to probe the solvent-exposed region and deprotection/functionalization of the 3-amino group to interact with the hinge region of the kinase.

Application
Selection Property
Validation Focus
BACE 1 inhibitor scaffold studies
Stereochemical fidelity and regioisomeric identity
Enantiomeric excess and trans-configuration confirmation
GPCR modulator convergent synthesis research
Orthogonal Boc/Cbz protection strategy
Sequential deprotection selectivity under acidic and hydrogenolytic conditions
Process chemistry scale-up and reproducibility
High certified purity and predictable LogP
Batch-to-batch HPLC purity and extraction behavior validation
Kinase inhibitor focused library synthesis
Privileged 3-amino-4-hydroxypiperidine scaffold
Chemoselective functionalization compatibility (solvent-exposed and hinge regions)
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